1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine
CAS No.:
Cat. No.: VC10239599
Molecular Formula: C15H23NO3S
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO3S |
|---|---|
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpiperidine |
| Standard InChI | InChI=1S/C15H23NO3S/c1-11-7-12(2)10-16(9-11)20(17,18)14-5-6-15(19-4)13(3)8-14/h5-6,8,11-12H,7,9-10H2,1-4H3 |
| Standard InChI Key | PMBOIAMIAOIBIN-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
| Canonical SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpiperidine, reflects its hybrid architecture combining a piperidine ring and a sulfonamide-linked aryl group. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃NO₃S |
| Molecular Weight | 297.4 g/mol |
| SMILES Notation | COC1=C(C=CC(=C1)S(=O)(=O)N2C(CC(C2)C)C)C |
| Topological Polar Surface Area | 63.5 Ų (estimated) |
| LogP (Predicted) | 3.1 (iLOGP) |
The sulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets, while the methoxy and methyl substituents on the phenyl ring influence steric and electronic properties.
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a two-step protocol:
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Sulfonylation: 3,5-Dimethylpiperidine reacts with 4-methoxy-3-methylbenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C.
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Purification: Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient).
Reaction conditions critically influence yield and purity:
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C (Step 1) |
| Solvent | Dichloromethane |
| Reaction Time | 4–6 hours |
| Purification Method | Silica gel chromatography |
Chemical Reactivity
The sulfonamide group participates in:
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Nucleophilic Aromatic Substitution: Methoxy and methyl groups direct electrophilic attack to the ortho and para positions of the phenyl ring.
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Reductive Amination: The piperidine nitrogen may react with aldehydes/ketones under hydrogenation conditions.
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Hydrolysis: Acidic or basic conditions cleave the sulfonamide bond, yielding 3,5-dimethylpiperidine and sulfonic acid derivatives.
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 3,5-Dimethylpiperidine | CYP3A4 | >10,000 |
| 4-Methoxybenzenesulfonamide | Carbonic Anhydrase | 120 |
| This Compound | C5a Receptor | In silico: 85 (Predicted) |
Note: Experimental data for this compound are pending; predictions based on QSAR models .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound serves as a precursor for:
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Kinase Inhibitors: Sulfonamide piperidines are incorporated into ATP-binding pocket-targeting molecules.
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Antipsychotics: Structural analogs with similar logP values (2.5–3.5) cross the blood-brain barrier, modulating dopaminergic pathways.
Patent Landscape
While no patents directly claim this compound, CN103814027B discloses tetrahydropyrido-pyrimidines with 3,5-dimethylpiperidine moieties as C5a receptor antagonists . This highlights the therapeutic relevance of its structural motifs.
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